

Molecular weight and formula of (s)-(4-Benzylmorpholin-3-yl)methanol

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Compound of Interest

Compound Name: (s)-(4-Benzylmorpholin-3-yl)methanol

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An In-depth Technical Guide on (s)-(4-Benzylmorpholin-3-yl)methanol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (s)-(4-Benzylmorpholin-3-yl)methanol and its hydrochloride salt. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Chemical Properties

(s)-(4-Benzylmorpholin-3-yl)methanol is a chiral morpholine derivative that serves as a valuable building block in the synthesis of more complex molecules.^[1] Its structure, featuring a morpholine ring, a benzyl group, and a primary alcohol, makes it a versatile intermediate in pharmaceutical research. The hydrochloride salt form is often used to improve stability and solubility.^[2]

Quantitative Data Summary

The key chemical and physical properties of (s)-(4-Benzylmorpholin-3-yl)methanol and its hydrochloride salt are summarized below.

Property	(s)-(4-Benzylmorpholin-3-yl)methanol	(S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride
CAS Number	101376-25-4[1][3]	101376-25-4[2]
Molecular Formula	C ₁₂ H ₁₇ NO ₂ [3][4][5]	C ₁₂ H ₁₈ ClNO ₂ [2]
Molecular Weight	207.27 g/mol [1][3][4]	243.73 g/mol [2]
IUPAC Name	[(3S)-4-benzylmorpholin-3-yl]methanol[1][3]	Not specified
Monoisotopic Mass	207.125928785 Da[3]	Not specified
Topological Polar Surface Area	32.7 Å ² [3]	Not specified
Hydrogen Bond Donor Count	1[4]	Not specified
Hydrogen Bond Acceptor Count	3[4]	Not specified
Rotatable Bond Count	3[4]	Not specified

Synthesis and Experimental Protocols

The synthesis of **(s)-(4-Benzylmorpholin-3-yl)methanol** and its subsequent modifications involve several key steps. These protocols are detailed below based on available literature.

Alkylation of (S)-Morpholin-3-ylmethanol

This protocol describes the synthesis of the title compound from its direct precursor.

- Reaction: (S)-Morpholin-3-ylmethanol is reacted with benzyl bromide.[2]
- Base: N-ethyl-N,N-diisopropylamine (DIPEA) is used as the base.[2]
- Solvent: Acetonitrile.[2]
- Conditions: The reaction is carried out at room temperature (approx. 20°C) for 2 hours.[2]

- Workup: The reaction mixture is concentrated under reduced pressure. The residue is then dissolved in dichloromethane, washed sequentially with saturated aqueous sodium bicarbonate and potassium hydroxide solutions, dried over sodium sulfate, filtered, and concentrated.^[2]
- Yield: 89%.^[2]
- Characterization: Mass spectrometry shows an $[M+H]^+$ ion at m/z 208.^[2]

Chlorination to form (S)-4-Benzyl-3-(chloromethyl)morpholine

The primary alcohol of **(s)-(4-Benzylmorpholin-3-yl)methanol** can be converted to a chloride, a versatile intermediate for further functionalization.

- Reaction: The alcohol intermediate is treated with thionyl chloride.^[2]
- Solvent: Dichloromethane.^[2]
- Conditions: The mixture is stirred at room temperature for 15 hours.^[2]
- Workup: Aqueous sodium hydroxide is added, followed by neutralization with 2N hydrochloric acid. The product is extracted with dichloromethane, and the organic layer is washed with water and brine, dried, and concentrated.^[2]
- Yield: Quantitative (100%).^[2]
- Characterization: Mass spectrometry shows an $[M+H]^+$ ion at m/z 226.^[2]

Fluorination to (S)-4-Benzyl-3-(fluoromethyl)morpholine

This protocol details the conversion of the chloromethyl intermediate to a fluoromethyl derivative.

- Reaction: The (S)-4-Benzyl-3-(chloromethyl)morpholine intermediate is treated with diethylaminosulfur trifluoride (DAST).^[2]
- Solvent: Dichloromethane.^[2]

- Conditions: The reaction is stirred at 0°C to 20°C for 3 hours.[2]
- Workup: The reaction is quenched with ice water and the pH is adjusted to 8 with saturated sodium bicarbonate. The product is extracted with dichloromethane, dried, filtered, and concentrated.[2]
- Purification: Silica gel chromatography.[2]
- Yield: 70%.[2]
- Characterization: Mass spectrometry (ESI) shows an $[M+H]^+$ ion at m/z 210.[2]

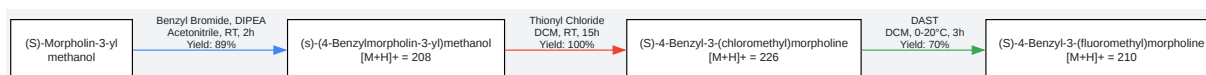
Conversion to Hydrochloride Salt

To improve handling properties, the free base is often converted to its hydrochloride salt.

- Procedure: The free base, **(s)-(4-Benzylmorpholin-3-yl)methanol**, is treated with hydrochloric acid in a suitable solvent such as ethanol or ethyl acetate. This process follows standard acid-base salt preparation protocols to yield the hydrochloride salt, which typically has improved stability and crystallinity.[2]

Synthetic Workflow Visualization

The following diagram illustrates the synthetic pathway from the precursor to the fluorinated derivative of **(s)-(4-Benzylmorpholin-3-yl)methanol**.



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Caption: Synthetic pathway of **(s)-(4-Benzylmorpholin-3-yl)methanol** and its derivatives.

Biological Activity and Applications

(S)-(4-Benzylmorpholin-3-yl)methanol hydrochloride is recognized as a chiral compound with significant biological activity.[2] While specific signaling pathways are not detailed in the

provided search results, it is suggested that the compound may interact with various molecular targets like enzymes and receptors, potentially modulating signaling and metabolic pathways. [2] Its structural features make it a valuable intermediate for chiral drug candidates, particularly those targeting neurological or metabolic disorders.[2] The stereochemistry is critical, as the (S)-enantiomer may exhibit preferential binding to biological targets compared to its (R)-counterpart.[2] Its primary use in research is as a building block for the synthesis of more complex, biologically active molecules.[2][5]

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